(S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(cyclopropyl(phenyl)methyl)acrylamide

Catalog No.
S547205
CAS No.
951693-87-1
M.F
C19H16BrN3O
M. Wt
382.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(cycloprop...

CAS Number

951693-87-1

Product Name

(S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(cyclopropyl(phenyl)methyl)acrylamide

IUPAC Name

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(S)-cyclopropyl(phenyl)methyl]prop-2-enamide

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

InChI

InChI=1S/C19H16BrN3O/c20-17-8-4-7-16(22-17)11-15(12-21)19(24)23-18(14-9-10-14)13-5-2-1-3-6-13/h1-8,11,14,18H,9-10H2,(H,23,24)/b15-11+/t18-/m1/s1

InChI Key

TZISYUGHDFOMLF-HAZIXKIPSA-N

SMILES

C1CC1C(C2=CC=CC=C2)NC(=O)C(=CC3=NC(=CC=C3)Br)C#N

Solubility

Soluble in DMSO

Synonyms

WP1193; WP-1193; WP 1193

Canonical SMILES

C1CC1C(C2=CC=CC=C2)NC(=O)C(=CC3=NC(=CC=C3)Br)C#N

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=C2)NC(=O)/C(=C/C3=NC(=CC=C3)Br)/C#N

Description

The exact mass of the compound (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(cyclopropyl(phenyl)methyl)acrylamide is 381.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Exact Mass

381.0477

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Garnett J, Chumbalkar V, Vaillant B, Gururaj AE, Hill KS, Latha K, Yao J, Priebe W, Colman H, Elferink LA, Bogler O. Regulation of HGF expression by ΔEGFR-mediated c-Met activation in glioblastoma cells. Neoplasia. 2013 Jan;15(1):73-84. PubMed PMID: 23359207; PubMed Central PMCID: PMC3556940.
2: Sai K, Wang S, Balasubramaniyan V, Conrad C, Lang FF, Aldape K, Szymanski S, Fokt I, Dasgupta A, Madden T, Guan S, Chen Z, Alfred Yung WK, Priebe W, Colman H. Induction of cell-cycle arrest and apoptosis in glioblastoma stem-like cells by WP1193, a novel small molecule inhibitor of the JAK2/STAT3 pathway. J Neurooncol. 2012 May;107(3):487-501. doi: 10.1007/s11060-011-0786-z. Epub 2012 Jan 17. PubMed PMID: 22249692.
3: Kong LY, Gelbard A, Wei J, Reina-Ortiz C, Wang Y, Yang EC, Hailemichael Y, Fokt I, Jayakumar A, Qiao W, Fuller GN, Overwijk WW, Priebe W, Heimberger AB. Inhibition of p-STAT3 enhances IFN-alpha efficacy against metastatic melanoma in a murine model. Clin Cancer Res. 2010 May 1;16(9):2550-61. doi: 10.1158/1078-0432.CCR-10-0279. Epub 2010 Apr 13. PubMed PMID: 20388845; PubMed Central PMCID: PMC2936966.
4: He H, Nilsson CL, Emmett MR, Marshall AG, Kroes RA, Moskal JR, Ji Y, Colman H, Priebe W, Lang FF, Conrad CA. Glycomic and transcriptomic response of GSC11 glioblastoma stem cells to STAT3 phosphorylation inhibition and serum-induced differentiation. J Proteome Res. 2010 May 7;9(5):2098-108. doi: 10.1021/pr900793a. PubMed PMID: 20199106.
5: Nilsson CL, Dillon R, Devakumar A, Shi SD, Greig M, Rogers JC, Krastins B, Rosenblatt M, Kilmer G, Major M, Kaboord BJ, Sarracino D, Rezai T, Prakash A, Lopez M, Ji Y, Priebe W, Lang FF, Colman H, Conrad CA. Quantitative phosphoproteomic analysis of the STAT3/IL-6/HIF1alpha signaling network: an initial study in GSC11 glioblastoma stem cells. J Proteome Res. 2010 Jan;9(1):430-43. doi: 10.1021/pr9007927. PubMed PMID: 19899826.

Explore Compound Types